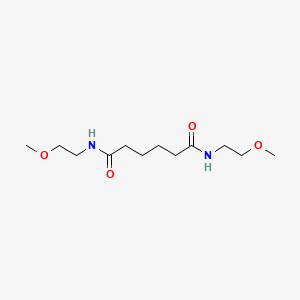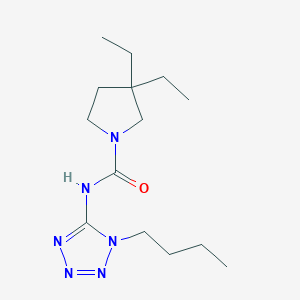
N-(1-butyl-1H-tetrazol-5-yl)-3,3-diethylpyrrolidine-1-carboxamide
Overview
Description
N-(1-butyl-1H-tetrazol-5-yl)-3,3-diethylpyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H26N6O and its molecular weight is 294.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.21680947 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity :
- Tetrazol-5-yl-allenes, similar in structure to N-(1-butyl-1H-tetrazol-5-yl)-3,3-diethylpyrrolidine-1-carboxamide, have been synthesized and explored for their reactivity. These compounds have been utilized in the formation of tetrasubstituted pyrroles and 4-methylenepyrrolidines through [3+2] cycloaddition reactions (Cardoso et al., 2016).
Biological Activity and Pharmaceutical Research :
- Compounds structurally related to the queried chemical have been investigated for their potential in treating diseases. For instance, certain benzimidazole carboxamide derivatives have shown efficacy in inhibiting poly(ADP-ribose) polymerase (PARP), demonstrating potential in cancer treatment (Penning et al., 2010).
Spectroscopic Characterization and Crystal Structure Analysis :
- The synthesis, spectroscopic characterization, and crystal structure of related compounds have been studied, providing insights into their structural properties and potential applications in various fields (Anuradha et al., 2014).
Antimicrobial and Antioxidant Activities :
- Heterocyclic carboxamides, which share structural similarities with the queried compound, have been evaluated for their potential as antipsychotic agents. These compounds have shown promising in vitro and in vivo activities, indicating their potential in pharmaceutical applications (Norman et al., 1996).
Electrochemical and Photoluminescent Properties :
- Research has been conducted on polyamides with pendent carbazole groups, related to the queried compound, revealing their electrochemical and photoluminescent properties, which could be beneficial in material science and electronics (Hsiao et al., 2013).
Chemiluminescence in Analytical Chemistry :
- Compounds similar to this compound have been used as derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography, highlighting their importance in analytical chemistry (Morita & Konishi, 2002).
Noncovalent Interactions and Binding Studies :
- The noncovalent interactions between tetrazole and N,N'-diethyl-substituted benzamidine have been investigated, providing valuable information about the binding properties of such compounds, which can be crucial in drug design and molecular recognition (Peters et al., 2001).
Synthesis and Biological Evaluation :
- The synthesis and biological evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives have been explored, demonstrating potential applications in anticancer therapies (Butler et al., 2013).
Medicinal Chemistry and Drug Development :
- Research has been done on the development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which are structurally related to the queried compound. These inhibitors have shown potential in treating cancer, highlighting the importance of such compounds in medicinal chemistry (Penning et al., 2009).
Properties
IUPAC Name |
N-(1-butyltetrazol-5-yl)-3,3-diethylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N6O/c1-4-7-9-20-12(16-17-18-20)15-13(21)19-10-8-14(5-2,6-3)11-19/h4-11H2,1-3H3,(H,15,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEFKTJBWUZLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=N1)NC(=O)N2CCC(C2)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4038954.png)
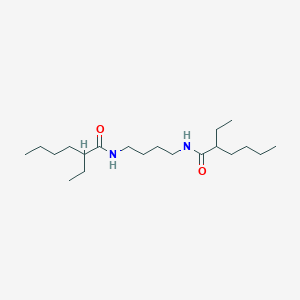
![2-[(2-phenylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4038973.png)
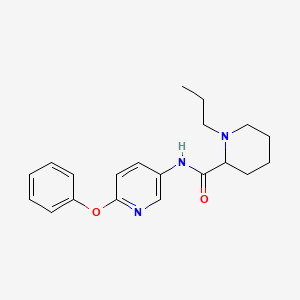
![N-[2-(3-chlorophenyl)ethyl]oxolane-2-carboxamide](/img/structure/B4038985.png)
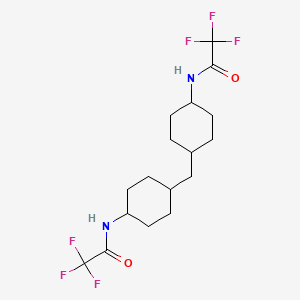

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate](/img/structure/B4039012.png)
![N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE](/img/structure/B4039014.png)
![3-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4039021.png)
![N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)FURAN-2-CARBOXAMIDE](/img/structure/B4039030.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4039047.png)
![N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-(2-NITROPHENYL)ACETAMIDE](/img/structure/B4039048.png)
